8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is attached to the purine core.
Functionalization with chlorobenzyl and ethoxyethyl groups: These groups can be introduced through alkylation reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the purine ring or the chlorobenzyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the ethoxyethyl group.
7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the piperazine and chlorobenzyl groups.
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group.
Uniqueness
The unique combination of functional groups in 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may confer specific pharmacological properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.
Properties
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O3/c1-3-31-13-12-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)14-15-4-6-16(22)7-5-15/h4-7H,3,8-14H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULPEQLXOLQYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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